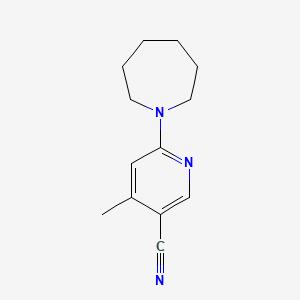![molecular formula C9H12N2O4 B11892662 2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)
2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dioxo-1,3-diazaspiro[4
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate and triphenylphosphine. This reaction forms three carbon-carbon bonds in a domino reaction, which includes highly regioselective carbon-carbon coupling and spiro scaffold steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of palladium-catalyzed reactions and other common reagents in organic chemistry .
化学反応の分析
Types of Reactions
2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester: Similar spiro structure but with different functional groups.
4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid: Another compound with a similar core structure but different substituents.
Uniqueness
2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid stands out due to its specific spiro structure and the presence of both oxo and carboxylic acid functional groups.
特性
分子式 |
C9H12N2O4 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
2,4-dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c12-6(13)5-2-1-3-9(4-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15) |
InChIキー |
JDFPDZHGLPQPQA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC2(C1)C(=O)NC(=O)N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)




![4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11892637.png)






![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)

